![molecular formula C17H18ClFN4O2 B2395244 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 1234807-33-0](/img/structure/B2395244.png)
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction, followed by the introduction of the piperazine ring. The chloro and fluoro substituents would likely be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and piperazine rings, as well as the chloro and fluoro substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
As a pyridazinone derivative, this compound would likely undergo reactions typical of this class of compounds, such as condensation and halogenation reactions. The presence of the piperazine ring could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the positions of the chloro and fluoro substituents, the presence of the piperazine ring, and the overall shape and size of the molecule .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the potential of pyrimidine derivatives in this context. The compound , a triazole-pyrimidine hybrid, has shown promising properties:
Design and Synthesis: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis confirmed their structures .
Neuroprotective Activity: Among the synthesized compounds, six (ZA2 to ZA6 and intermediate S5) exhibited neuroprotective activity. They reduced the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Activity: Several compounds (ZA3-ZA5, ZB2-ZB6, and intermediate S5) demonstrated significant anti-neuroinflammatory properties. They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mechanism of Action: The compounds likely act by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway. Molecular docking studies showed favorable interactions with active residues of ATF4 and NF-kB proteins .
properties
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-12-2-5-16(24)23(20-12)11-17(25)22-8-6-21(7-9-22)13-3-4-15(19)14(18)10-13/h2-5,10H,6-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNQCCUQNKQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one |
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